1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene

Vue d'ensemble

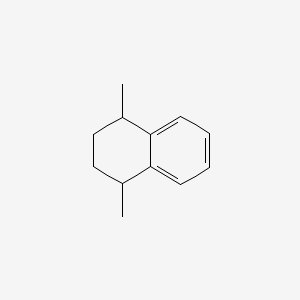

Description

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1 and 4 positions and partial hydrogenation of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1,4-dimethylnaphthalene. The process typically involves the use of a nickel catalyst under high pressure and temperature conditions . Another method involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods: In industrial settings, the compound is produced by the catalytic hydrogenation of naphthalene using nickel catalysts. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Hydrogenation/Dehydrogenation

The saturated cyclohexane ring undergoes dehydrogenation under catalytic conditions to form 1,4-dimethylnaphthalene. Studies on analogous tetralin derivatives (e.g., 1,2,3,4-tetrahydronaphthalene) demonstrate that nickel or platinum catalysts facilitate this process . For 1,4-dimethyl derivatives, steric hindrance from methyl groups may slow reaction kinetics compared to unsubstituted tetralin.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring participates in EAS reactions, with methyl groups directing substitution to the para/meta positions. Experimental data on similar compounds suggest:

-

Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding nitro derivatives.

-

Sulfonation : Concentrated H₂SO₄ at 80°C produces sulfonic acid analogs.

-

Halogenation : Bromine (Br₂) in CCl₄ results in mono- or di-substituted products depending on stoichiometry .

Oxidation Reactions

The methyl groups and saturated ring are susceptible to oxidation:

-

Side-Chain Oxidation : KMnO₄ or CrO₃ oxidizes methyl groups to carboxylic acids under acidic conditions.

-

Ring Oxidation : Ozonolysis or catalytic oxidation (e.g., RuO₄) cleaves the cyclohexane ring, yielding diketones or diacids .

Metabolic studies on tetralin derivatives reveal bacterial enzymes (e.g., dioxygenases) hydroxylate the aromatic ring, forming dihydrodiol intermediates . For 1,4-dimethyltetrahydronaphthalene, methyl groups likely impede enzyme access, altering regioselectivity.

Radical Reactions

The compound participates in free-radical processes, such as:

-

Autooxidation : Atmospheric O₂ generates hydroperoxides at allylic positions.

-

Halogenation : UV light initiates radical chain reactions with Cl₂ or Br₂, producing polyhalogenated derivatives .

Thermal Decomposition

Pyrolysis above 300°C generates methane and ethylene via C–C bond cleavage, as observed in thermogravimetric analyses (TGA) of similar hydrocarbons .

Comparative Reactivity Table

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₆

- Molecular Weight : 160.25 g/mol

- CAS Number : 4175-54-6

The structure of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene consists of a naphthalene core with two methyl groups attached at the 1 and 4 positions. This structural configuration contributes to its unique chemical properties and reactivity.

Applications in Organic Synthesis

Intermediate for Synthesis

DMTHN serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it valuable in producing:

- Naphthalene Derivatives : DMTHN can be converted into other naphthalene derivatives through dehydrogenation processes. For instance, it can be oxidized to yield 1,4-naphthalenedicarboxylic acid (NDA), which is a precursor for producing various resins and dyes .

- Pharmaceuticals : The compound is utilized in the synthesis of pharmaceutical intermediates due to its structural similarity to biologically active compounds. Its derivatives have been investigated for potential therapeutic effects .

Case Study 1: Production of Naphthalene-based Polymers

A recent study demonstrated the polymerization of DMTHN with other monomers to create copolymers that exhibit improved thermal and mechanical properties compared to traditional polymers. These materials are suitable for applications in automotive and aerospace industries where durability is critical .

Case Study 2: Synthesis of Specialty Chemicals

Research has shown that DMTHN can be effectively used as a starting material for synthesizing specialty chemicals such as surfactants and lubricants. These chemicals have applications ranging from personal care products to industrial lubricants .

Safety and Environmental Considerations

While DMTHN has valuable applications, it is essential to consider its safety profile. Studies indicate that it has relatively low acute toxicity; however, exposure at high concentrations may lead to irritative symptoms such as headaches and nausea . Proper handling protocols should be established when working with this compound.

Mécanisme D'action

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene involves its interactions with various molecular targets. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. The compound’s effects in biological systems are still under investigation, but it is believed to interact with cellular membranes and proteins, influencing their functions .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, similar in structure but without the methyl groups.

1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with two methyl groups at the 1 position.

Uniqueness: 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other tetrahydronaphthalene derivatives and contributes to its specific applications in various fields .

Activité Biologique

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene (often referred to as DMTHN) is a bicyclic compound with notable biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C₁₂H₁₆

- Molecular Weight: 160.25 g/mol

- CAS Registry Number: 4175-54-6

The biological activity of DMTHN is primarily attributed to its ability to interact with various enzymes and receptors. The compound's unique structure allows it to fit into the active sites of specific molecular targets, modulating their activity. This interaction can influence several pathways, including:

- Signal Transduction: DMTHN may alter the signaling pathways within cells, affecting gene expression and cellular responses.

- Metabolic Processes: It can impact metabolic pathways by interacting with enzymes involved in metabolism.

1. Antioxidant Properties

Research has indicated that DMTHN exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress and damage to cells.

2. Anti-inflammatory Effects

Preliminary studies suggest that DMTHN may possess anti-inflammatory properties. By modulating inflammatory responses, it could have potential therapeutic applications in conditions characterized by excessive inflammation.

3. Toxicity Profile

DMTHN has been evaluated for its toxicity in various studies:

- Acute Toxicity: The compound has a relatively low acute toxicity profile with an oral LD50 of approximately 2860 mg/kg in male rats .

- Dermal Toxicity: A dermal LD50 of 16,800 mg/kg was reported in male rabbits .

- Irritation Potential: It is classified as a moderate irritant to the skin but not to the eyes. High exposure levels can cause symptoms such as headache and nausea .

Table: Summary of Biological Activities and Toxicity Data

Applications in Research and Industry

DMTHN is being explored for various applications due to its biological properties:

- Drug Development: Its potential as a lead compound in developing new therapeutic agents is under investigation.

- Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

Propriétés

IUPAC Name |

1,4-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQXALMJMHIHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871058 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-54-6 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.